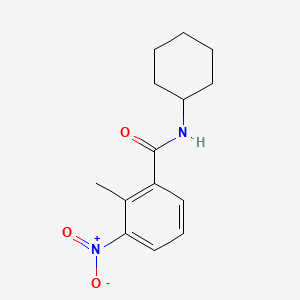![molecular formula C16H19NO4S B5888540 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW 6471 and is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide leads to a decrease in the expression of genes involved in fatty acid oxidation and an increase in the expression of genes involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide have been extensively studied. The compound has been shown to decrease plasma triglyceride levels, increase insulin sensitivity, and reduce hepatic steatosis in animal models of metabolic disorders. In addition, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments include its selectivity for the peroxisome proliferator-activated receptor alpha (PPARα) and its potential therapeutic applications in the treatment of metabolic disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease. Another direction is the study of its anti-inflammatory effects in animal models of inflammatory diseases. Additionally, the development of more stable and soluble analogs of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to improved effectiveness in experimental settings.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a multistep process that involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate. This intermediate is then reacted with 4-methoxyaniline in the presence of a base to form the final product, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBAJKHMPBGPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)

![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)



![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)